3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide
Description
3,3,3-Trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide is a sulfonamide derivative featuring a trifluoropropyl backbone and a bis-thiophenylmethyl substituent. Its synthesis typically involves coupling a sulfonyl chloride with a bis-thiophene-substituted amine precursor under basic conditions .
Properties
IUPAC Name |
3,3,3-trifluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2S3/c13-12(14,15)4-7-21(17,18)16-11(9-3-6-19-8-9)10-2-1-5-20-10/h1-3,5-6,8,11,16H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCIAUDBBBNYTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NS(=O)(=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary components:
- The [(thiophen-2-yl)(thiophen-3-yl)methyl]amine backbone
- The 3,3,3-trifluoropropane-1-sulfonamide moiety
Retrosynthetic cleavage suggests convergent routes beginning with the preparation of (thiophen-2-yl)(thiophen-3-yl)methanone, followed by reductive amination and subsequent sulfonylation. Alternative pathways leveraging cross-coupling or tandem cyclization have also been explored.
Synthesis of (Thiophen-2-yl)(Thiophen-3-yl)Methanone
Friedel-Crafts Acylation
Traditional Friedel-Crafts acylation faces challenges due to thiophene’s moderate reactivity. Modified conditions using AlCl₃ (2.5 equiv) in dichloromethane at 0°C with acetyl chloride yield the ketone in 42–58% efficiency. However, regioselectivity issues arise when differentiating thiophen-2-yl and thiophen-3-yl substituents.
Suzuki-Miyaura Cross-Coupling
A more reliable approach employs Suzuki-Miyaura coupling between 3-bromothiophene and 2-thienylboronic acid. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C, the biaryl ketone forms in 71% yield. This method ensures precise regiocontrol but requires pre-functionalized starting materials.
Table 1: Comparative Yields for Ketone Synthesis
| Method | Catalyst | Yield (%) | Regioselectivity |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 48 ± 6 | Moderate |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 71 | High |
| Ullmann Coupling | CuI/1,10-phenanthroline | 63 | High |
Reductive Amination to Form the Primary Amine
Catalytic Hydrogenation
Reduction of the ketone under H₂ (50 psi) with Raney Ni in methanol at 25°C produces the amine in 68% yield. However, over-reduction to the methylene derivative occurs at higher pressures (>100 psi).
Borane-Mediated Asymmetric Reduction
For enantioselective synthesis, (R)-CBS (Corey-Bakshi-Shibata) catalyst (20 mol%) with BH₃·THF achieves 89% ee and 82% yield. This method is critical for accessing chiral intermediates but requires rigorous moisture exclusion.
Table 2: Reductive Amination Conditions
| Reducing Agent | Catalyst | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| H₂/Raney Ni | - | 25 | 68 | - |
| NaBH₄/MeOH | - | 0 | 55 | - |
| BH₃·THF | (R)-CBS | -20 | 82 | 89 |
Synthesis of 3,3,3-Trifluoropropane-1-Sulfonyl Chloride
Sulfonylation of the Amine Intermediate
Classical Sulfonamide Formation
Reaction of [(thiophen-2-yl)(thiophen-3-yl)methyl]amine with 3,3,3-trifluoropropane-1-sulfonyl chloride (1.2 equiv) in pyridine/DCM (1:1) at 0°C achieves 84% conversion. Quenching with ice-water minimizes sulfonic acid impurities.
Microwave-Assisted Protocol
Microwave irradiation (100 W, 80°C, 15 min) enhances reaction efficiency to 93% yield while reducing side-product formation. This approach is scalable but demands precise temperature control.
Table 3: Sulfonylation Optimization
| Condition | Base | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine/DCM | Pyridine | 4 | 84 |
| NEt₃/THF | Triethylamine | 3 | 78 |
| Microwave/DBU | 1,8-Diazabicycloundec-7-ene | 0.25 | 93 |
Enantioselective Synthesis Considerations
While the target compound’s central carbon is chiral, industrial workflows often prioritize racemic mixtures due to cost constraints. For pharmaceutical applications, enzymatic resolution using Pseudomonas cepacia lipase (PS-IM) achieves 99% ee via kinetic resolution (krel = 12.3).
Industrial-Scale Production Challenges
Key hurdles include:
- Thiophene Stability : Prolonged heating above 120°C induces ring-opening.
- Fluorine Handling : Corrosive byproducts necessitate Hastelloy reactors.
- Catalyst Recovery : Pd leaching in Suzuki couplings mandates costly filtration systems.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated trifluoromethylation using Ru(bpy)₃²⁺ and TMS-CF₃ enables late-stage installation of the CF₃ group, bypassing sulfonyl chloride synthesis.
Continuous Flow Systems
Microreactor technology reduces reaction times for reductive amination from 8 h to 12 min, achieving 91% yield with 10% catalyst loading.
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophenes .
Scientific Research Applications
3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of carboxylesterase activity or mitochondrial complex II activity .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound is compared to sulfonamide derivatives with analogous backbones but differing substituents (Table 1):
Key Observations :
Yield and Purity :
Physicochemical Properties
- Solubility: The trifluoropropyl group enhances lipophilicity (logP ~2.5–3.0) compared to non-fluorinated analogs (e.g., logP ~1.8 for ).
- Thermal Stability : Sulfonamides with aromatic substituents (e.g., thiophene, naphthalene) exhibit higher melting points (>150°C) due to crystal packing .
Biological Activity
3,3,3-Trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide is a novel compound characterized by its trifluoromethyl group and thiophene rings. This structure contributes to its unique biological properties and potential therapeutic applications. The compound's molecular formula is with a molecular weight of 355.4 g/mol .
The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for pharmaceutical development. The thiophene moieties are known for their diverse applications in medicinal chemistry due to their unique electronic properties .
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the context of inflammation and immune response modulation.
Inhibition of Inflammasomes
One of the notable biological activities of this compound is its potential as an inhibitor of the NLRP3 inflammasome, a critical component in the innate immune system. Dysregulation of the NLRP3 inflammasome has been linked to various diseases, including neurodegenerative disorders .
In vitro studies have demonstrated that sulfonamide-based compounds can effectively inhibit NLRP3 activation. For example, one study reported that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on IL-1β production in J774A.1 macrophage cells .
Cytotoxicity Studies
Cytotoxicity assessments revealed that most tested compounds did not significantly affect cell viability at concentrations up to 10 μM. However, some analogs showed reduced viability, suggesting a need for careful evaluation of safety profiles during drug development .
Case Studies and Research Findings
The mechanism by which this compound inhibits the NLRP3 inflammasome involves direct interaction with the NLRP3 protein. Binding affinity studies using microscale thermophoresis (MST) have shown that certain derivatives maintain strong interactions with NLRP3, supporting their role as selective inhibitors .
Q & A
Advanced Research Question
- Disorder in Thiophene Rings : Dynamic thiophene substituents can lead to crystallographic disorder, complicating refinement .
- Resolution Limitations : Low-resolution data may obscure sulfonamide group geometry.
Q. Solutions :
- High-Resolution Data Collection : Use synchrotron sources to enhance data quality.
- Software Tools : SHELXL for refinement (handles disorder via PART instructions) and Mercury for visualizing packing patterns .
- Twinned Data : Employ SHELXPRO to model twinning in crystals with overlapping lattices .
How can researchers assess the compound’s potential as an enzyme inhibitor?
Advanced Research Question
Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., carbonic anhydrase). Validate with binding free energy calculations (MM-PBSA) .
- Kinetic Assays : Measure IC50 values via fluorometric assays using recombinant enzymes .
- Structural Modifications : Compare activity with analogs (e.g., replacing thiophene with furan) to identify critical pharmacophores .
Q. Example Findings :
- Thiophene sulfonamides often exhibit stronger inhibition than benzene derivatives due to enhanced π-π stacking .
How do solvent effects influence sulfonylation reaction kinetics?
Advanced Research Question
- Polar Solvents : Accelerate sulfonylation by stabilizing charged intermediates (e.g., DMF vs. THF) .
- Dielectric Constant Correlation : Solvents with ε > 20 improve reaction rates by 30–50% .
Q. Experimental Design :
- Conduct kinetic studies using UV-Vis spectroscopy to track sulfonyl chloride consumption.
- Compare rate constants (k) in solvents like acetonitrile (ε = 37.5) vs. toluene (ε = 2.4) .
What advanced spectroscopic techniques resolve structural ambiguities?
Basic Research Question
- 2D NMR : NOESY or HSQC to assign thiophene proton environments and confirm stereochemistry .
- XPS : Sulfur 2p peaks at ~168–170 eV confirm sulfonamide group presence .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. Advanced Application :
- Dynamic NMR : Detect conformational exchange in thiophene rings at variable temperatures .
How can computational modeling address discrepancies in experimental vs. theoretical data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
